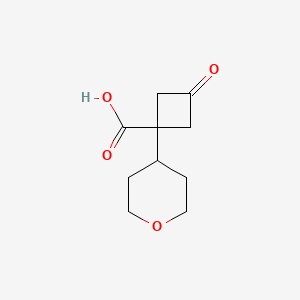
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is an organic compound characterized by a unique structure that includes an oxane ring and a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid typically involves the reaction of oxane derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. For instance, the use of a base catalyst in a homogeneous medium can facilitate the grafting of oxane onto the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The purification process often includes techniques such as crystallization and chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparación Con Compuestos Similares
1-(Oxan-4-yl)ethan-1-one: Shares the oxane ring structure but differs in the attached functional groups.
Tetrahydropyran derivatives: These compounds also contain an oxane ring and are used in various chemical applications.
Uniqueness: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is unique due to its combination of an oxane ring with a cyclobutane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-8-5-10(6-8,9(12)13)7-1-3-14-4-2-7/h7H,1-6H2,(H,12,13) |
Clave InChI |
UYWDGARLIMYJFY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2(CC(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





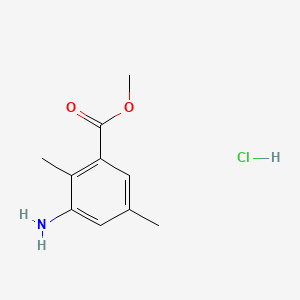
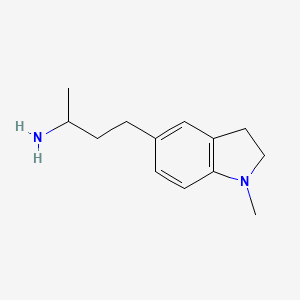
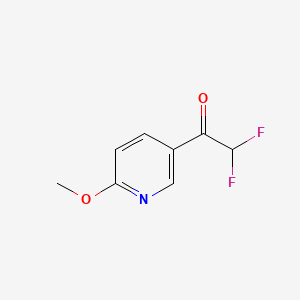
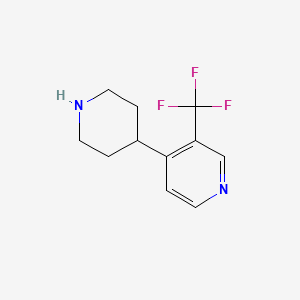
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
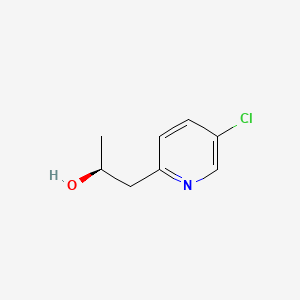

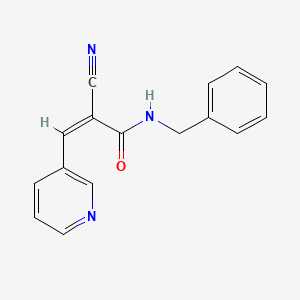
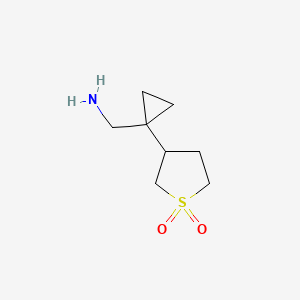
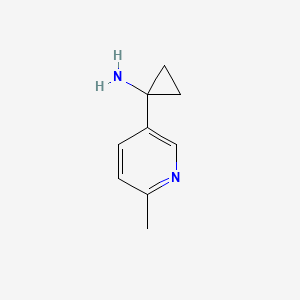
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
